Epidanshenspiroketallactone
Overview
Description
Epidanshenspiroketallactone is a compound that has been found in the roots of Salvia miltiorrhiza . It is known to have antioxidant activity .
Molecular Structure Analysis
Epidanshenspiroketallactone has a molecular formula of C17H16O3 and a molecular weight of 268.3 g/mol . The exact structure can be found in chemical databases .Physical And Chemical Properties Analysis
Epidanshenspiroketallactone is a powder that is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc . For obtaining a higher solubility, it is recommended to warm the tube at 37 ℃ and shake it in the ultrasonic bath for a while .Scientific Research Applications
Antitumor Activity
Epidanshenspiroketallactone, a new spiroketallactone isolated from cell cultures of Salvia miltiorrhiza, has shown significant antitumor activity in vitro. Specifically, compounds related to it exhibited notable antitumor effects with IC50 ranges of 1.0-8.3 µM (Zhang, Liu, Xie, Chen, Tao, Zou, & Dai, 2013).
Cardiovascular and Renal Protection
Aldosterone antagonists like eplerenone, which share pharmacological similarities with epidanshenspiroketallactone, have been shown to offer protective effects in cardiovascular and renal contexts. These agents have been used in treating conditions like congestive heart failure and primary aldosteronism, reducing morbidity and mortality rates, and offering beneficial effects on endothelial dysfunction and reducing oxidative stress (Brown, 2003); (Keidar, Gamliel-Lazarovich, Kaplan, Pavlotzky, Hamoud, Hayek, Karry, & Abassi, 2005); (Tang, Parameswaran, Maroo, & Francis, 2005).
Mechanisms of Action
Research indicates that aldosterone blockers like eplerenone affect the balance between enzymes such as angiotensin-converting enzyme (ACE) and ACE2, and modulate nitric oxide synthesis, thus potentially influencing cardiovascular and renal health positively. These agents have shown to reduce oxidative stress, improve ejection fraction, and decrease proteinuria, highlighting their role in managing heart failure and post-myocardial infarction patients (Ezekowitz & McAlister, 2008); (Wang, Liu, Yang, Rhaleb, Xu, Peterson, Rudolph, & Carretero, 2004).
Future Directions
properties
IUPAC Name |
(3R,4'S)-4',6-dimethylspiro[benzo[g][2]benzofuran-3,2'-oxolane]-1-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O3/c1-10-8-17(19-9-10)14-7-6-12-11(2)4-3-5-13(12)15(14)16(18)20-17/h3-7,10H,8-9H2,1-2H3/t10-,17+/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNLNYCCHXAULQA-DYZYQPBXSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2(C3=C(C4=CC=CC(=C4C=C3)C)C(=O)O2)OC1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@@]2(C3=C(C4=CC=CC(=C4C=C3)C)C(=O)O2)OC1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Epidanshenspiroketallactone |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.